molecular formula C22H22F3N3O3 B3815910 3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide

3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide

Cat. No. B3815910
M. Wt: 433.4 g/mol
InChI Key: QUDBQWHBDSSPON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis of a complex molecule often involves multiple steps, each requiring specific reagents and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. The reactivity of a compound is largely determined by its functional groups. For example, the amide group can participate in condensation reactions, and the oxadiazole ring can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and stability. These properties can be determined through various experimental techniques .

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems. This is particularly relevant for drugs and bioactive compounds. The mechanism of action can involve binding to specific proteins or enzymes, altering cell membrane properties, or interacting with DNA .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential applications (such as medicinal or industrial uses), and possible improvements or modifications to its structure to enhance its properties or reduce any associated risks .

properties

IUPAC Name

3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c1-30-20(16-5-3-2-4-6-16)21-28-27-19(31-21)12-11-18(29)26-14-13-15-7-9-17(10-8-15)22(23,24)25/h2-10,20H,11-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDBQWHBDSSPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C2=NN=C(O2)CCC(=O)NCCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[Methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-YL}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide
Reactant of Route 2
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide
Reactant of Route 3
Reactant of Route 3
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide
Reactant of Route 4
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide
Reactant of Route 5
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide
Reactant of Route 6
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide

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